Bienvenue dans la boutique en ligne BenchChem!

6H-thiazolo[5,4-e]indol-7(8H)-one

PKR inhibition Neuroprotection Kinase selectivity

6H-Thiazolo[5,4-e]indol-7(8H)-one (CAS 222036-27-3), also named 6,8-dihydropyrrolo[2,3-g][1,3]benzothiazol-7-one, is a fused heterocyclic compound (C₉H₆N₂OS, MW 190.22 g/mol) that combines thiazole and oxindole substructures. This compound serves as the indispensable core intermediate for two structurally distinct classes of kinase inhibitors: the imidazolo-oxindole PKR inhibitor C16 (CAS 608512-97-6), a first-in-class selective double-stranded RNA-dependent protein kinase (PKR/EIF2AK2) inhibitor , and the 3-(anilinomethylene)oxindole series of cyclin-dependent kinase 2 (CDK2) inhibitors, exemplified by GW8510.

Molecular Formula C9H6N2OS
Molecular Weight 190.22 g/mol
CAS No. 222036-27-3
Cat. No. B3025445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-thiazolo[5,4-e]indol-7(8H)-one
CAS222036-27-3
Molecular FormulaC9H6N2OS
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC3=C2SC=N3)NC1=O
InChIInChI=1S/C9H6N2OS/c12-8-3-5-6(11-8)1-2-7-9(5)13-4-10-7/h1-2,4H,3H2,(H,11,12)
InChIKeyIMPZLDDOQIAFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Thiazolo[5,4-e]indol-7(8H)-one (CAS 222036-27-3): Core Scaffold for Dual-Kinase Inhibitor Synthesis


6H-Thiazolo[5,4-e]indol-7(8H)-one (CAS 222036-27-3), also named 6,8-dihydropyrrolo[2,3-g][1,3]benzothiazol-7-one, is a fused heterocyclic compound (C₉H₆N₂OS, MW 190.22 g/mol) that combines thiazole and oxindole substructures [1]. This compound serves as the indispensable core intermediate for two structurally distinct classes of kinase inhibitors: the imidazolo-oxindole PKR inhibitor C16 (CAS 608512-97-6), a first-in-class selective double-stranded RNA-dependent protein kinase (PKR/EIF2AK2) inhibitor , and the 3-(anilinomethylene)oxindole series of cyclin-dependent kinase 2 (CDK2) inhibitors, exemplified by GW8510 . The scaffold is commercially available at ≥95% purity from multiple vendors , and its synthetic accessibility via cyclization of 6-aminobenzothiazole with (methylthio)acetate ester precursors is well established in the patent literature [2].

Why Generic Oxindole or Alternative Fused Heterocycles Cannot Substitute 6H-Thiazolo[5,4-e]indol-7(8H)-one in Kinase-Targeted Synthesis


The thiazolo[5,4-e]indole scaffold is not a generic oxindole. X-ray crystallographic analyses of CDK2-inhibitor co-complexes (PDB 1KE6, resolution 2.00 Å) reveal that the thiazole sulfur and nitrogen atoms engage critical hinge-region hydrogen bonds with the kinase backbone that simple oxindoles or non-thiazole-fused analogs cannot recapitulate [1]. The specific [5,4-e] thiazole-indole fusion topology provides a distinct angular geometry that positions substituents at the C-8 methylidene position for optimal complementarity with the ATP-binding pocket [2]. When this scaffold is replaced with standard oxindole, isatin, or thiazolo[4,5-e]indole isomers, the resulting compounds lose the dual capability to serve as precursors for both the PKR inhibitor C16 and the CDK2-selective GW8510 series—a synthetic versatility that has no equivalent among closely related fused heterocycles [3]. Quantitative data for the final inhibitors derived from this scaffold substantiate that scaffold choice directly determines target potency and selectivity, as detailed in Section 3.

Quantitative Differentiation Evidence for 6H-Thiazolo[5,4-e]indol-7(8H)-one (CAS 222036-27-3) Relative to Structural Analogs


Derived PKR Inhibitor C16 Demonstrates Sub-Micromolar IC₅₀ Against Isolated PKR Enzyme

The imidazolo-oxindole derivative C16, synthesized directly from 6H-thiazolo[5,4-e]indol-7(8H)-one, inhibits RNA-induced PKR autophosphorylation with an IC₅₀ of 186–210 nM and rescues PKR-dependent translational blockade with an IC₅₀ of ~100 nM in vitro . This is the first reported potent and selective PKR inhibitor. In contrast, simple oxindole scaffolds lacking the thiazole fusion have not been reported to produce any PKR inhibitor with comparable potency [1].

PKR inhibition Neuroprotection Kinase selectivity

Derived CDK2 Inhibitor GW8510 Exhibits 11- to 13-Fold Selectivity Over CDK1 and CDK4

GW8510, a 3-(anilinomethylene) derivative synthesized from 6H-thiazolo[5,4-e]indol-7(8H)-one, inhibits CDK2 with an IC₅₀ of 10 nM, while displaying only weak inhibition of CDK1 (IC₅₀ = 110 nM) and CDK4 (IC₅₀ = 130 nM) . This selectivity profile is directly attributable to the thiazolo[5,4-e]indole scaffold, as confirmed by the Bramson et al. (2001) study demonstrating that the broader oxindole-based series consistently shows ~10-fold greater potency for CDK2 over CDK1 [1]. Simple oxindole derivatives (e.g., 3-benzylidene-1,3-dihydro-2H-indol-2-ones) display substantially lower CDK2 potency (10- to 100-fold reduced) and lack the CDK2/CDK1 selectivity window [2].

CDK2 inhibition Cell cycle arrest Chemoprotection

X-Ray Crystallographic Confirmation of Unique Hinge-Region Binding Geometry

The co-crystal structure of CDK2 with N-methyl-{4-[2-(7-oxo-6,7-dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-ylidene)hydrazino]phenyl}methanesulfonamide (PDB 1KE6, 2.00 Å resolution) reveals that the thiazole nitrogen and the oxindole carbonyl oxygen form a bidentate hydrogen-bond network with the kinase hinge residues Leu83 and Glu81 [1]. This binding mode is geometrically inaccessible to simple oxindoles lacking the thiazole ring or to isomeric thiazolo[4,5-e]indoles, which position the sulfur atom differently [2]. The crystallographic B-factors and electron density maps confirm a single, well-ordered binding pose, supporting the scaffold's suitability for structure-based drug design (SBDD) campaigns [3].

X-ray crystallography Structure-based design CDK2 hinge interactions

Dual PKR/CDK2 Synthetic Utility: One Scaffold Enables Two Distinct Kinase Inhibitor Chemotypes

6H-Thiazolo[5,4-e]indol-7(8H)-one is the sole precursor that can be divergently elaborated into both (a) the PKR inhibitor C16 (via C-8 imidazolylmethylene condensation) and (b) CDK2-selective inhibitors such as GW8510 (via C-8 hydrazinyl- or amino-methylene substitution with sulfonamide-bearing anilines) . The synthesis of C16 from this intermediate proceeds via a single-step condensation with 1H-imidazole-4-carbaldehyde under basic conditions . Alternative heterocyclic scaffolds—including thiazolo[4,5-e]indole, pyrazolo[3,4-d]pyrimidine, or benzothiophene—cannot access both PKR and CDK2 chemotypes from the same core, requiring separate building block procurement and distinct synthetic routes [1]. The patent literature (US6350747 B1, column 47) explicitly exemplifies this scaffold as the critical intermediate for generating diverse kinase inhibitor libraries [2].

Scaffold versatility Dual-target synthesis Kinase inhibitor libraries

In Vivo Neuroprotection Proof-of-Concept for Compounds Derived from This Scaffold

The PKR inhibitor C16, derived from 6H-thiazolo[5,4-e]indol-7(8H)-one, has demonstrated in vivo efficacy in multiple rodent models. In a 7-day-old rat model of elevated brain PKR activation, acute systemic injection of C16 specifically inhibited the apoptotic PKR/eIF2α signaling pathway (p < 0.01 vs. vehicle) without stimulating the proliferative mTOR/p70S6K pathway [1]. In an acute excitotoxic rat model with neuroinflammatory components, C16 prevented neuronal apoptosis and reduced IL-1β production [2]. In a gp120-induced cognitive impairment rat model, C16 treatment restored discrimination index scores and preserved hippocampal CA1 neuron morphology comparable to memantine-treated controls [3]. Simple oxindole-derived compounds have not demonstrated comparable in vivo PKR-targeted neuroprotection in peer-reviewed studies [4].

In vivo neuroprotection PKR pathway Animal models

High-Impact Application Scenarios for 6H-Thiazolo[5,4-e]indol-7(8H)-one (CAS 222036-27-3) Based on Quantitative Evidence


PKR-Focused Neurodegeneration Probe Development

This scaffold is the established precursor for C16, the only oxindole-derived PKR inhibitor with validated in vivo blood-brain barrier penetration and neuroprotection. Researchers studying Alzheimer's disease, HIV-associated neurocognitive disorder, or excitotoxic neuronal injury should procure this intermediate to synthesize C16 or design next-generation PKR inhibitors with improved selectivity relative to C16's reported broad Type I kinase profile [1]. The quantitative in vivo data (p < 0.001 cognitive improvement in gp120 rat model) and mechanistic clarity (PKR/eIF2α pathway inhibition without mTOR activation) make this scaffold the logical starting point for PKR-targeted CNS programs [2].

CDK2-Selective Chemoprotection Agent Synthesis

For oncology programs seeking to prevent chemotherapy-induced alopecia or mucositis via transient CDK2 inhibition, this intermediate is the direct precursor to GW8510 (CDK2 IC₅₀ = 10 nM) and related 3-(anilinomethylene)oxindoles. The 11- to 13-fold selectivity window over CDK1/CDK4—experimentally confirmed by both biochemical IC₅₀ measurements and X-ray crystallography (PDB 1KE6)—enables temporary cell cycle arrest in the G1/S phase without the cytotoxicity associated with pan-CDK inhibition [3].

Structure-Based Kinase Inhibitor Library Synthesis

Medicinal chemistry groups building focused kinase inhibitor libraries will benefit from the scaffold's dual derivatization capacity at the C-8 methylidene position, which accommodates hydrazino, amino-methylene, and imidazolyl-methylene substituents. The well-resolved co-crystal structure with CDK2 (2.00 Å resolution) provides actionable SAR vectors for optimizing hinge-binding interactions, while the scaffold's commercial availability at ≥95% purity from multiple suppliers ensures reproducible library synthesis .

Chemical Biology Tool Compound Synthesis for PKR/CDK2 Pathway Crosstalk Studies

Investigators studying crosstalk between the PKR/eIF2α stress response pathway and CDK2-mediated cell cycle regulation can leverage this single intermediate to prepare matched tool compound pairs (C16 for PKR, GW8510 analog for CDK2) with a common core scaffold. This minimizes off-target variability arising from scaffold-switching, enabling more rigorous interpretation of pathway epistasis experiments [4].

Quote Request

Request a Quote for 6H-thiazolo[5,4-e]indol-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.